1-(7-Amino-2-methyl-5-phenylimidazo[1,5-b]pyridazin-3-yl)ethanone
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Overview
Description
1-(7-Amino-2-methyl-5-phenylimidazo[1,5-b]pyridazin-3-yl)ethanone is a heterocyclic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features an imidazo[1,5-b]pyridazine core, which is known for its biological activity and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Amino-2-methyl-5-phenylimidazo[1,5-b]pyridazin-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,5-b]pyridazine core, followed by functionalization to introduce the amino and ethanone groups. Key steps may include:
Cyclization Reactions: Formation of the imidazo[1,5-b]pyridazine ring through cyclization of appropriate precursors.
Amination: Introduction of the amino group using reagents such as ammonia or amines under controlled conditions.
Acylation: Addition of the ethanone group via acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(7-Amino-2-methyl-5-phenylimidazo[1,5-b]pyridazin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-(7-Amino-2-methyl-5-phenylimidazo[1,5-b]pyridazin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its biological activity.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(7-Amino-2-methyl-5-phenylimidazo[1,5-b]pyridazin-3-yl)ethanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its presence in cooked meats and potential carcinogenicity.
1-Methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic amine with similar structural features.
Uniqueness
1-(7-Amino-2-methyl-5-phenylimidazo[1,5-b]pyridazin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C15H14N4O |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
1-(7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazin-3-yl)ethanone |
InChI |
InChI=1S/C15H14N4O/c1-9-12(10(2)20)8-13-14(11-6-4-3-5-7-11)17-15(16)19(13)18-9/h3-8H,1-2H3,(H2,16,17) |
InChI Key |
ZRJACQORLXEHJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(N=C2N)C3=CC=CC=C3)C=C1C(=O)C |
Origin of Product |
United States |
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